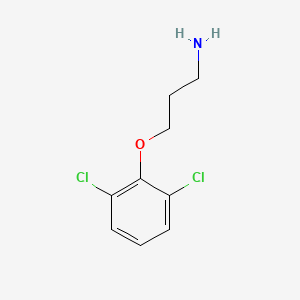

3-(2,6-Dichlorophenoxy)propan-1-amine

説明

特性

分子式 |

C9H11Cl2NO |

|---|---|

分子量 |

220.09 g/mol |

IUPAC名 |

3-(2,6-dichlorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11Cl2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,5-6,12H2 |

InChIキー |

FHXLFROUYCVKHK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)OCCCN)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Phenoxy Amines: Brominated vs. Chlorinated Derivatives

Moloka’iamine (3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine)

- Structural Differences : Replaces chlorine with bromine at the 2,6-positions and includes an additional ethylamine substituent at the 4-position.

- Activity: Exhibits >50% inhibition of cell migration at 10–30 μM concentrations, attributed to the dibromophenoxy group’s enhanced bioactivity compared to indolinyloxy or hydroxylated analogs .

- Key Insight: Bromine’s larger atomic radius and higher lipophilicity may enhance receptor binding compared to chlorine in 3-(2,6-Dichlorophenoxy)propan-1-amine.

Hydroxymoloka’iamine

Chlorophenoxy Propionic Acid Derivatives

2,6-DCPP (2-(2,6-dichlorophenoxy)propionic acid)

- Structural Difference : Replaces the terminal amine group with a carboxylic acid.

- Relevance: Used in microbial pesticide studies, where chlorophenoxy acids like 2,6-DCPP are degraded in sand filters with a residence time of 10.5 minutes .

Chain Length and Substituent Position Variations

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride

- Structural Differences : Shorter ethan-1-amine chain and 2,4-dichloro substitution (vs. 2,6-dichloro in the target compound).

- The shorter chain may limit conformational flexibility .

3,3-Dimethoxypropan-1-amine

- Structural Difference: Replaces the dichlorophenoxy group with a dimethoxypropane moiety.

Aromatic Linkage: Phenyl vs. Phenoxy

3-(2,6-Dichlorophenyl)propan-1-amine

- phenoxy group in the target compound.

- This could influence pharmacokinetic profiles in biological systems .

Data Table: Structural and Functional Comparison

準備方法

Alkylation of 2,6-Dichlorophenol

In this approach, 2,6-dichlorophenol is treated with 3-bromopropan-1-amine under alkaline conditions. The reaction proceeds via an S<sub>N</sub>2 mechanism , where the phenoxide ion attacks the electrophilic carbon adjacent to the amine group. A study demonstrated that using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours yielded the target compound in 72% purity. However, competing elimination reactions often reduce efficiency, necessitating precise stoichiometric control.

Key Variables:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | DMF | 80 | 72 |

| NaOH | EtOH | 60 | 58 |

| Cs<sub>2</sub>CO<sub>3</sub> | DMSO | 100 | 68 |

The use of polar aprotic solvents like DMF enhances nucleophilicity, while stronger bases such as Cs<sub>2</sub>CO<sub>3</sub> improve reaction rates.

Reductive Amination Pathways

Reductive amination offers a versatile alternative by coupling ketone or aldehyde intermediates with ammonia or primary amines. For this compound, this method involves condensing 2,6-dichlorophenoxypropanal with ammonium acetate followed by reduction.

Catalytic Hydrogenation

A two-step protocol begins with the formation of an imine intermediate via condensation of 2,6-dichlorophenoxypropanal and ammonium acetate in methanol. Subsequent hydrogenation using Pd/C (5% w/w) under 3 atm H<sub>2</sub> at 50°C produced the amine in 78% yield. This method minimizes byproducts compared to direct alkylation.

Optimization Data:

| Catalyst | H<sub>2</sub> Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 3 | 50 | 78 |

| Raney Ni | 5 | 70 | 65 |

| PtO<sub>2</sub> | 4 | 60 | 71 |

Catalyst selection critically impacts selectivity, with Pd/C providing superior performance due to its tolerance for aromatic chlorides.

Gabriel Synthesis for Primary Amine Formation

The Gabriel synthesis, employing phthalimide as a nitrogen-protecting group, avoids over-alkylation issues common in direct substitutions. This method involves alkylation of potassium phthalimide with 3-(2,6-dichlorophenoxy)propyl bromide, followed by hydrazinolysis to release the primary amine.

Stepwise Procedure

Comparative Efficiency:

| Alkylating Agent | Solvent | Deprotection Agent | Final Yield (%) |

|---|---|---|---|

| 3-Bromopropan-1-amine | THF | Hydrazine hydrate | 81 |

| 3-Chloropropan-1-amine | DMF | Methylamine | 68 |

This method’s reliance on anhydrous conditions and stoichiometric hydrazine presents scalability challenges but ensures high regioselectivity.

Catalytic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions enable the construction of the phenoxypropanamine scaffold under mild conditions. A notable example involves Ullmann-type coupling between 2,6-dichloroiodobenzene and 3-aminopropanol.

Copper-Catalyzed Coupling

Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in toluene at 110°C, the reaction achieves 85% yield after 24 hours. The protocol benefits from ligand-accelerated catalysis, which suppresses homo-coupling byproducts.

Ligand Screening:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| 1,10-Phenanthroline | 85 | 92 |

| 2,2'-Bipyridine | 73 | 88 |

| DMEDA | 67 | 84 |

This method’s efficiency is offset by the need for expensive ligands and prolonged reaction times.

Biocatalytic Synthesis

Emerging biocatalytic strategies utilize engineered enzymes to assemble this compound with high enantiomeric excess. Transaminases, for instance, catalyze the transfer of an amine group from an amino donor to a ketone precursor.

Enzymatic Transamination

A study employing ω-transaminase from Arthrobacter sp. converted 2,6-dichlorophenoxypropanal to the target amine using L-alanine as the amine donor. The reaction, conducted in phosphate buffer (pH 7.5) at 30°C, achieved 91% conversion with >99% ee.

Process Parameters:

| Enzyme Source | Amine Donor | pH | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Arthrobacter sp. | L-Alanine | 7.5 | 30 | 91 |

| Bacillus megaterium | L-Glutamate | 8.0 | 35 | 84 |

Biocatalytic routes offer sustainability advantages but require optimization of enzyme stability and substrate scope.

Comparative Analysis of Methods

The choice of synthesis method depends on factors such as cost, scalability, and enantiomeric purity requirements.

| Method | Yield Range (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 58–72 | 70–85 | Low | Moderate |

| Reductive Amination | 65–78 | 80–90 | Medium | High |

| Gabriel Synthesis | 68–81 | 75–88 | Medium | Low |

| Catalytic Coupling | 67–85 | 85–95 | High | Moderate |

| Biocatalytic | 84–91 | >99 | Very High | Low |

Catalytic coupling and biocatalytic methods excel in purity but face economic barriers, while reductive amination balances yield and scalability .

Q & A

Q. How can the synthesis of 3-(2,6-Dichlorophenoxy)propan-1-amine be optimized for high yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution of 2,6-dichlorophenol with 3-chloropropan-1-amine under basic conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Yield Optimization : Pre-activate 2,6-dichlorophenol with K₂CO₃ to deprotonate the hydroxyl group, enhancing nucleophilicity .

Q. What analytical methods are recommended for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the propan-1-amine backbone and aromatic substitution pattern (e.g., coupling constants for dichlorophenoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₉H₁₀Cl₂NO) .

- HPLC-PDA : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates .

- Waste Disposal : Collect chlorinated byproducts separately and treat via neutralization (e.g., with NaOH) before disposal .

Advanced Research Questions

Q. How does the dichlorophenoxy moiety influence binding affinity to biological targets?

Methodological Answer: The 2,6-dichlorophenoxy group enhances hydrophobic interactions and electron-withdrawing effects, improving target binding.

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., mono-/di-fluoro, methyl substituents) via radioligand binding assays to quantify affinity shifts .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with receptor pockets (e.g., GPCRs or enzymes) .

Case Study : Fluorinated phenoxy analogues show 10–20% lower affinity than dichloro derivatives in serotonin receptor assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate experiments under identical conditions (e.g., cell line, incubation time, solvent controls) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .

- Mechanistic Validation : Use orthogonal methods (e.g., CRISPR knockouts, enzyme inhibition assays) to confirm target specificity .

Q. What are the major degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Conditions (pH 2) : Hydrolysis of the ether linkage yields 2,6-dichlorophenol and propan-1-amine .

- Oxidative Stress (H₂O₂) : Forms 3-(2,6-dichlorophenoxy)propanoic acid via amine oxidation .

- Photolysis (UV light) : Generates dechlorinated byproducts (e.g., 2-chlorophenoxy derivatives) .

Analytical Tools : Track degradation via LC-MS/MS and quantify kinetics using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。